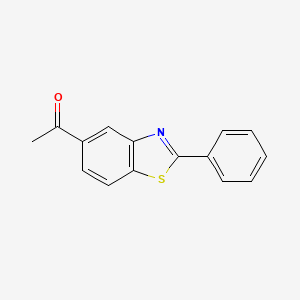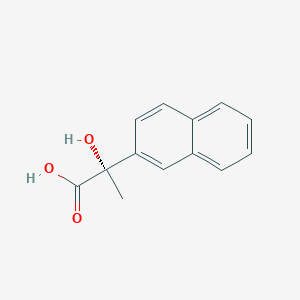
Ferrate (FeO42-), dipotassium, (T-4)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ferrate (FeO4^2-), dipotassium, (T-4)-, also known as dipotassium ferrate (VI), is an inorganic compound with the chemical formula K2FeO4. It is a dark purple solid and one of the few examples of iron in the +6 oxidation state. Ferrate (VI) compounds are known for their strong oxidizing properties and have been studied for over a century.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ferrate (VI) salts can be synthesized by oxidizing iron in an aqueous medium with strong oxidizing agents under alkaline conditions. One common method involves the oxidation of iron (III) hydroxide with sodium hypochlorite in an alkaline solution: [ 2 \text{Fe(OH)}_3 + 3 \text{OCl}^- + 4 \text{OH}^- \rightarrow 2 \text{FeO}_4^{2-} + 5 \text{H}_2\text{O} + 3 \text{Cl}^- ] The ferrate ion is typically precipitated as the barium (II) salt, forming barium ferrate .
Industrial Production Methods
Industrial production of ferrate (VI) often involves the fusion of potassium hydroxide and iron (III) oxide in the presence of oxygen. This method produces potassium ferrate (VI) as follows: [ 8 \text{KOH} + 2 \text{Fe}_2\text{O}_3 + 3 \text{O}_2 \rightarrow 4 \text{K}_2\text{FeO}_4 + 4 \text{H}_2\text{O} ] This process is advantageous for large-scale production due to its simplicity and the availability of raw materials .
Analyse Des Réactions Chimiques
Types of Reactions
Ferrate (VI) undergoes various types of chemical reactions, including oxidation, reduction, and substitution. It is a powerful oxidizing agent, capable of oxidizing a wide range of organic and inorganic compounds.
Common Reagents and Conditions
Ferrate (VI) is typically used in alkaline conditions to maintain its stability. Common reagents include sodium hypochlorite, potassium hydroxide, and iron (III) hydroxide. The reactions are often carried out in aqueous solutions at high pH to prevent the decomposition of the ferrate ion .
Major Products Formed
The major products formed from the reactions of ferrate (VI) depend on the specific substrates and conditions used. For example, in the oxidation of alcohols, ferrate (VI) can produce carbonyl compounds such as aldehydes and ketones .
Applications De Recherche Scientifique
Ferrate (VI) has a wide range of scientific research applications due to its strong oxidizing properties and environmental benefits. Some of the key applications include:
Water Treatment: Ferrate (VI) is used as an oxidant, coagulant, and disinfectant in water treatment processes.
Organic Synthesis: Ferrate (VI) is employed as a green oxidant in organic synthesis, facilitating the oxidation of various organic compounds without producing harmful by-products.
Biomedical Applications: Research has explored the use of ferrate (VI) in biomedical applications, such as the development of antimicrobial agents and the treatment of certain diseases.
Industrial Applications: Ferrate (VI) is used in industrial processes for the oxidation of waste materials and the treatment of industrial effluents.
Mécanisme D'action
The mechanism of action of ferrate (VI) involves its strong oxidizing properties. Ferrate (VI) can transfer oxygen atoms to substrates, leading to the oxidation of the substrates and the reduction of ferrate (VI) to iron (III). The high redox potential of ferrate (VI) makes it effective in breaking down complex organic molecules and inactivating microorganisms .
Comparaison Avec Des Composés Similaires
Ferrate (VI) is unique among oxidizing agents due to its high oxidation state and environmental benefits. Similar compounds include:
Potassium Permanganate (KMnO4): Both potassium permanganate and ferrate (VI) are strong oxidizing agents, but ferrate (VI) is more environmentally friendly as it produces non-toxic by-products.
Sodium Ferrate (Na2FeO4): Sodium ferrate is another ferrate (VI) compound with similar oxidizing properties.
Barium Ferrate (BaFeO4): Barium ferrate is used in specific applications where its lower solubility is advantageous.
Ferrate (VI) stands out due to its combination of strong oxidizing power, stability in alkaline conditions, and environmentally benign by-products.
Propriétés
Numéro CAS |
13718-66-6 |
|---|---|
Formule moléculaire |
FeH6K2O4 |
Poids moléculaire |
204.09 g/mol |
Nom IUPAC |
dipotassium;iron;dihydroxide;dihydrate |
InChI |
InChI=1S/Fe.2K.4H2O/h;;;4*1H2/q;2*+1;;;;/p-2 |
Clé InChI |
RBBLLIOXFIFIOR-UHFFFAOYSA-L |
SMILES canonique |
O.O.[OH-].[OH-].[K+].[K+].[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


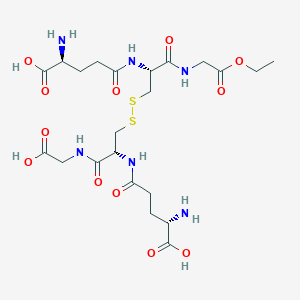
![(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-di((113C)methyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B13825446.png)
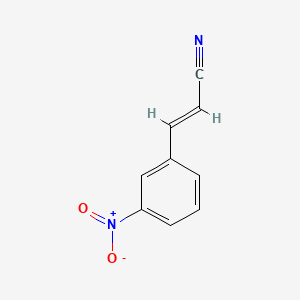
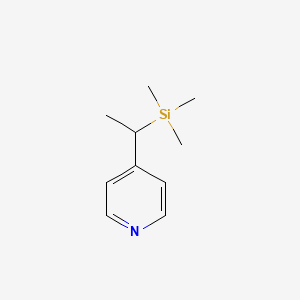
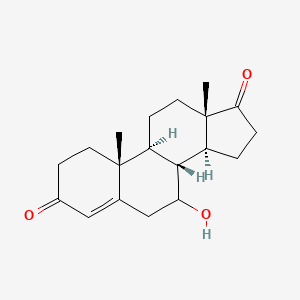

![(3aR,4R,5R,6aS)-4-((S,E)-3-((tert-butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B13825492.png)
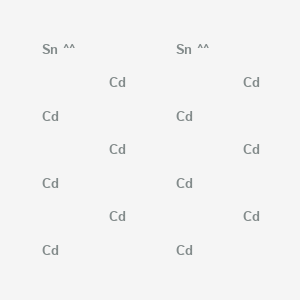
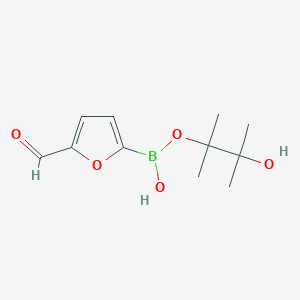
![2-(4-Methoxyphenoxy)-1-{4-[2-(piperidin-1-yl)ethyl]piperidin-1-yl}ethanone](/img/structure/B13825508.png)
